(6,7-Dimethoxy-quinazolin-4-yl)-p-tolyl-amine; hydrochloride
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Overview
Description
N-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of methoxy groups at positions 4, 6, and 7 on the quinazoline ring, and an amine group attached to the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under high-temperature conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Methoxyphenyl Group: The final step involves the coupling of the 4-methoxyphenyl group to the quinazoline core. This can be achieved through nucleophilic aromatic substitution reactions using 4-methoxyaniline and appropriate coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are implicated in cancer.
Biology: The compound is used in studies related to cell signaling and apoptosis due to its ability to modulate kinase activity.
Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline-4-amine involves its interaction with specific molecular targets, primarily kinases. It binds to the ATP-binding site of kinases such as EGFR and VEGFR, inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-2-aminobenzamide: Similar structure but lacks the quinazoline core.
6,7-Dimethoxyquinazoline-4-amine: Lacks the 4-methoxyphenyl group.
4-Methoxyphenylamine: Contains the 4-methoxyphenyl group but lacks the quinazoline core.
Uniqueness
N-(4-Methoxyphenyl)-6,7-dimethoxyquinazoline-4-amine is unique due to the combination of the quinazoline core and the specific substitution pattern of methoxy and amine groups. This unique structure imparts specific biological activities, particularly its ability to inhibit kinases, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
202475-61-4 |
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Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H17N3O3/c1-21-12-6-4-11(5-7-12)20-17-13-8-15(22-2)16(23-3)9-14(13)18-10-19-17/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
AHZHKZBDSLBFFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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